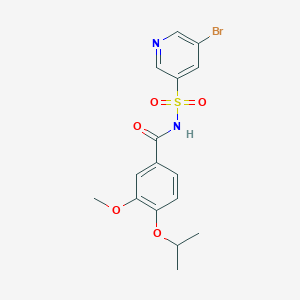![molecular formula C15H16N4OS B7572762 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various research applications, including as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could investigate ways to improve the synthesis method to make the compound more readily available and cost-effective.
Métodos De Síntesis
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide involves a multi-step process. The first step involves the reaction of 2-mercaptobenzimidazole with 1-bromo-3-chloropropane to form 2-[(1-bromo-3-chloropropan-2-yl)thio]-1H-benzimidazole. The second step involves the reaction of 2-[(1-bromo-3-chloropropan-2-yl)thio]-1H-benzimidazole with potassium cyanide to form 2-[(1-cyanocyclobutyl)sulfanyl]-1H-benzimidazole. The final step involves the reaction of 2-[(1-cyanocyclobutyl)sulfanyl]-1H-benzimidazole with acetic anhydride to form 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide.
Aplicaciones Científicas De Investigación
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide has been studied for its potential use in various scientific research applications. This compound has shown promise as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(6-3-7-15)19-14(20)9-21-8-13-17-11-4-1-2-5-12(11)18-13/h1-2,4-5H,3,6-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRCJIYTMMOMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)

![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)


![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)